2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene
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Overview
Description
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C10H11ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a prop-1-en-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxy-1-(prop-1-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation and recrystallization are commonly used in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-1-(prop-1-en-2-yl)benzene.
Substitution: Formation of 2-methoxy-4-methoxy-1-(prop-1-en-2-yl)benzene.
Scientific Research Applications
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. This reactivity is due to the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-chloro-4-methoxy-1-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-6H,1H2,2-3H3 |
InChI Key |
MOYMPNRUMSSBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=C(C=C(C=C1)OC)Cl |
Origin of Product |
United States |
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